molecular formula C15H18N4O2 B2392881 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 2320179-56-2

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea

Cat. No. B2392881
CAS RN: 2320179-56-2
M. Wt: 286.335
InChI Key: RTYSKOZLZISROH-UHFFFAOYSA-N
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Description

“1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea” is a complex organic compound. It contains a bipyridinyl group, a methoxyethyl group, and a urea group. The bipyridinyl group is a type of bidentate ligand that can form complexes with transition metal ions . The methoxyethyl group is a common modification in antisense inhibitors, which are integral research tools for understanding biological mechanisms . The urea group is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The 2’-methoxyethyl (MOE) group at the cleavage site can improve both the specificity and silencing activity of siRNAs by facilitating the oriented RNA-induced silencing complex (RISC) loading of the modified strand .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, urea and N-methylurea react with benzil and substituted benzils in alkaline conditions to form 5,5-diphenylhydantoins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its constituent groups. For instance, the 2’-methoxyethyl (MOE) group can improve both the specificity and silencing activity of siRNAs .

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas, including structures similar to 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, are involved in complexation-induced unfolding processes. These compounds can equilibrate with multiply hydrogen-bonded sheetlike structures, serving as useful building blocks for self-assembly. This property mimics the helix-to-sheet transition shown by peptides, offering insights into molecular mimicry and the potential for creating novel materials or biological models (Corbin et al., 2001).

Anticancer Activities

Urea derivatives have shown promising anticancer activities. Specifically, AKF-D52, a phenoxypyrimidine urea derivative, induces apoptosis and cytoprotective autophagy in human non-small cell lung cancer cells, presenting a potential therapeutic agent for lung cancer treatment (Gil et al., 2021).

Metabolism of Soluble Epoxide Hydrolase Inhibitors

The metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, is critical for understanding its safety and effectiveness. This research aids in translating preclinical pharmacokinetics from rats to humans, facilitating the clinical development of sEH inhibitors (Wan et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific use and handling. For instance, most safety hazards in a urea plant involve a release of toxic ammonia .

Future Directions

The future directions for the study and application of this compound could include further exploration of its potential uses in biological research and therapeutic applications. For instance, the addition of the 2’-methoxyethyl (MOE) group at the cleavage site has been shown to improve both the specificity and silencing activity of siRNAs, suggesting potential applications in gene therapy .

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-12-2-7-17-14(10-12)13-3-5-16-6-4-13/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYSKOZLZISROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea

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